![molecular formula C26H29ClN2O9S2 B12694317 (Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol CAS No. 89011-42-7](/img/structure/B12694317.png)
(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (Z)-but-2-ènedioïque ; 2-[4-(7-chloro-4,5-dihydrothieno2,3-bbenzothiépine-4-yl)pipérazin-1-yl]éthanol est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels. Ce composé est remarquable pour ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La présence du fragment thieno2,3-bbenzothiépine, ainsi que des groupes pipérazine et éthanol, contribue à sa réactivité chimique et à son activité biologique diverses.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’acide (Z)-but-2-ènedioïque ; 2-[4-(7-chloro-4,5-dihydrothieno2,3-bbenzothiépine-4-yl)pipérazin-1-yl]éthanol implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
- Formation du noyau thieno2,3-bbenzothiépine : Cela peut être réalisé par une réaction de cyclisation impliquant un dérivé de thiophène approprié et un cycle benzénique.
- Introduction du groupe chloro : Chloration du noyau thieno2,3-bbenzothiépine à l’aide de réactifs tels que le chlorure de thionyle.
- Fixation du cycle pipérazine : Cette étape implique une réaction de substitution nucléophile où le cycle pipérazine est introduit dans la thieno2,3-bbenzothiépine substituée par un chlore.
- Ajout du groupe éthanol : L’étape finale implique la réaction du dérivé de la pipérazine avec un dérivé d’éthanol approprié dans des conditions basiques.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, de synthèses automatisées et de techniques de purification pour garantir un rendement et une pureté élevés. Les conditions de réaction sont soigneusement contrôlées afin de minimiser les sous-produits et de maximiser l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions :
- Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe éthanol, formant des aldéhydes ou des acides carboxyliques.
- Réduction : Les réactions de réduction peuvent cibler les doubles liaisons ou le groupe chloro, conduisant à la formation de dérivés saturés.
- Substitution : Le groupe chloro peut être substitué par divers nucléophiles, tels que des amines ou des thiols, pour former de nouveaux dérivés.
- Cyclisation : Le composé peut participer à des réactions de cyclisation pour former de nouvelles structures cycliques, augmentant ainsi sa diversité chimique.
- Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
- Réduction : Hydrogénation catalytique à l’aide de palladium sur charbon ou d’hydrure de lithium aluminium.
- Substitution : Nucléophiles tels que l’azoture de sodium ou la thiourée en milieu basique.
- Cyclisation : Acides de Lewis tels que le chlorure d’aluminium ou le trifluorure de bore.
- Oxydation : Formation d’acides carboxyliques ou d’aldéhydes.
- Réduction : Formation de dérivés saturés.
- Substitution : Formation de nouveaux dérivés avec différents groupes fonctionnels.
- Cyclisation : Formation de nouvelles structures cycliques.
Applications de la recherche scientifique
Chimie : En chimie, l’acide (Z)-but-2-ènedioïque ; 2-[4-(7-chloro-4,5-dihydrothieno2,3-bbenzothiépine-4-yl)pipérazin-1-yl]éthanol est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : En recherche biologique, ce composé est étudié pour son potentiel en tant qu’agent pharmacologique. Sa capacité à interagir avec des cibles biologiques, telles que les enzymes et les récepteurs, en fait un candidat pour le développement de médicaments. Les études se concentrent sur sa bioactivité, sa toxicité et son mécanisme d’action.
Médecine : En médecine, le composé est étudié pour son potentiel thérapeutique. Sa structure et sa réactivité uniques peuvent offrir des avantages dans le traitement de certaines maladies, telles que le cancer ou les troubles neurologiques. La recherche comprend des études précliniques pour évaluer son efficacité et sa sécurité.
Industrie : Dans l’industrie, le composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements. Ses propriétés chimiques le rendent adapté à des applications qui nécessitent une réactivité ou une stabilité spécifiques.
Applications De Recherche Scientifique
Chemistry: In chemistry, (Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno2,3-bbenzothiepin-4-yl)piperazin-1-yl]ethanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies focus on its bioactivity, toxicity, and mechanism of action.
Medicine: In medicine, the compound is investigated for its therapeutic potential. Its unique structure and reactivity may offer advantages in the treatment of certain diseases, such as cancer or neurological disorders. Research includes preclinical studies to evaluate its efficacy and safety.
Industry: In industry, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require specific reactivity or stability.
Mécanisme D'action
Le mécanisme d’action de l’acide (Z)-but-2-ènedioïque ; 2-[4-(7-chloro-4,5-dihydrothieno2,3-bbenzothiépine-4-yl)pipérazin-1-yl]éthanol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique, la modulation de la signalisation des récepteurs ou l’interférence avec les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires :
- Dérivés de la thieno2,3-bbenzothiépine : Composés ayant des structures de base similaires mais des substituants différents.
- Dérivés de la pipérazine : Composés ayant le cycle pipérazine mais des groupes liés différents.
- Dérivés de l’éthanol : Composés ayant le groupe éthanol mais des structures de base différentes.
Unicité : L’unicité de l’acide (Z)-but-2-ènedioïque ; 2-[4-(7-chloro-4,5-dihydrothieno2,3-bbenzothiépine-4-yl)pipérazin-1-yl]éthanol réside dans sa combinaison de groupes fonctionnels, qui confère un ensemble distinct de propriétés chimiques et biologiques. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Numéro CAS |
89011-42-7 |
|---|---|
Formule moléculaire |
C26H29ClN2O9S2 |
Poids moléculaire |
613.1 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H21ClN2OS2.2C4H4O4/c19-14-1-2-17-13(11-14)12-16(15-3-10-23-18(15)24-17)21-6-4-20(5-7-21)8-9-22;2*5-3(6)1-2-4(7)8/h1-3,10-11,16,22H,4-9,12H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
VAXXSWTXAOZWFK-SPIKMXEPSA-N |
SMILES isomérique |
C1N(CCN(C1)C2C3=C(SC4=C(C2)C=C(C=C4)Cl)SC=C3)CCO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CS4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
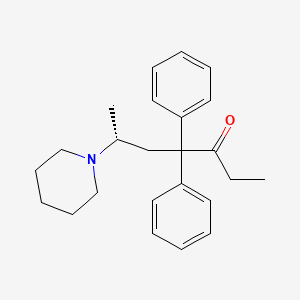
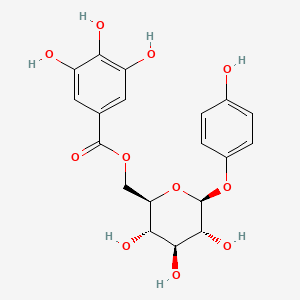
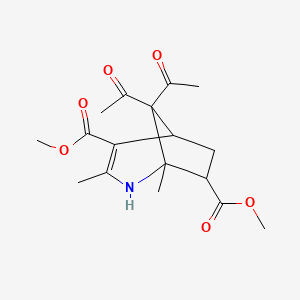
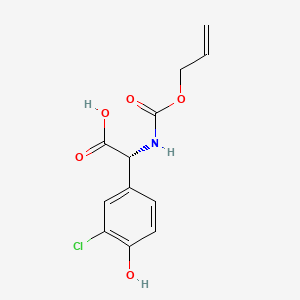



![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)
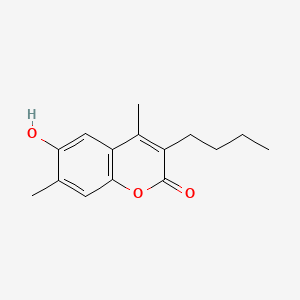

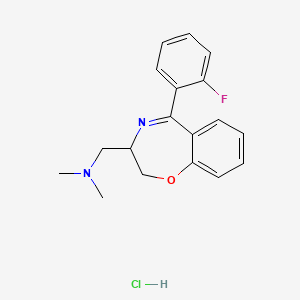
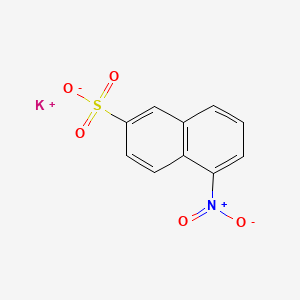
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
